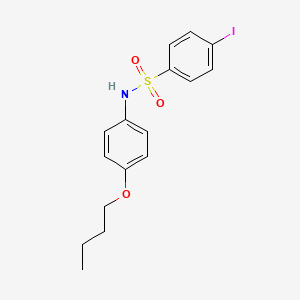
N-(4-butoxyphenyl)-4-iodobenzene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-butoxyphenyl)-4-iodobenzene-1-sulfonamide is a complex organic compound that features a combination of aromatic rings, an iodine atom, and a sulfonamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-butoxyphenyl)-4-iodobenzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the intermediate compounds, such as 4-iodobenzenesulfonyl chloride and N-(4-butoxyphenyl)amine. These intermediates are then reacted under specific conditions to form the final product.
-
Synthesis of 4-iodobenzenesulfonyl chloride
- React 4-iodobenzenesulfonic acid with thionyl chloride (SOCl₂) under reflux conditions to obtain 4-iodobenzenesulfonyl chloride.
- Reaction conditions: Reflux, inert atmosphere, and anhydrous conditions.
-
Synthesis of N-(4-butoxyphenyl)amine
- React 4-butoxyaniline with an appropriate alkylating agent, such as butyl bromide, in the presence of a base like potassium carbonate (K₂CO₃).
- Reaction conditions: Reflux, solvent (e.g., acetone), and inert atmosphere.
-
Formation of this compound
- React 4-iodobenzenesulfonyl chloride with N-(4-butoxyphenyl)amine in the presence of a base like triethylamine (Et₃N).
- Reaction conditions: Room temperature, solvent (e.g., dichloromethane), and inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
N-(4-butoxyphenyl)-4-iodobenzene-1-sulfonamide can undergo various chemical reactions, including:
-
Nucleophilic Substitution
- The iodine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
- Common reagents: Sodium azide (NaN₃), potassium thiolate (KSR), and sodium alkoxide (NaOR).
- Major products: Corresponding substituted derivatives.
-
Oxidation
- The sulfonamide group can be oxidized to form sulfonic acids or sulfonyl chlorides.
- Common reagents: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄), and chromium trioxide (CrO₃).
- Major products: Sulfonic acids or sulfonyl chlorides.
-
Reduction
- The aromatic rings can be reduced to form cyclohexane derivatives.
- Common reagents: Hydrogen gas (H₂) with a palladium catalyst (Pd/C).
- Major products: Cyclohexane derivatives.
科学的研究の応用
N-(4-butoxyphenyl)-4-iodobenzene-1-sulfonamide has several scientific research applications:
-
Medicinal Chemistry
- Used as a building block for the synthesis of potential pharmaceutical agents.
- Investigated for its potential as an anti-inflammatory or anticancer agent.
-
Organic Synthesis
- Serves as an intermediate in the synthesis of more complex organic molecules.
- Utilized in the development of new synthetic methodologies.
-
Materials Science
- Employed in the design and synthesis of novel materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism of action of N-(4-butoxyphenyl)-4-iodobenzene-1-sulfonamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The sulfonamide group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding, enhancing the compound’s binding affinity.
類似化合物との比較
Similar Compounds
N-(4-butoxyphenyl)acetamide: Similar structure but lacks the iodine and sulfonamide groups.
4-iodobenzenesulfonamide: Contains the iodine and sulfonamide groups but lacks the butoxyphenyl moiety.
N-(4-butoxyphenyl)-4-nitrobenzenesulfonamide: Similar structure but with a nitro group instead of iodine.
Uniqueness
N-(4-butoxyphenyl)-4-iodobenzene-1-sulfonamide is unique due to the presence of both the iodine atom and the sulfonamide group, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for versatile applications in various fields of research.
特性
IUPAC Name |
N-(4-butoxyphenyl)-4-iodobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18INO3S/c1-2-3-12-21-15-8-6-14(7-9-15)18-22(19,20)16-10-4-13(17)5-11-16/h4-11,18H,2-3,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQXMLORXBCXSEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18INO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
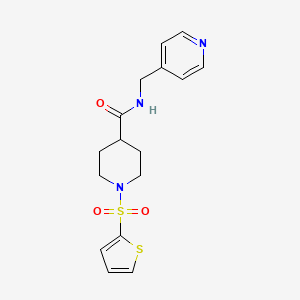
![1-(2-methoxybenzyl)-3-[3-(1-methyl-1H-imidazol-2-yl)phenyl]-1H-pyrazole](/img/structure/B5199930.png)
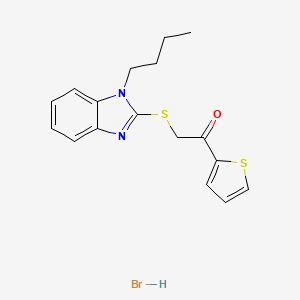
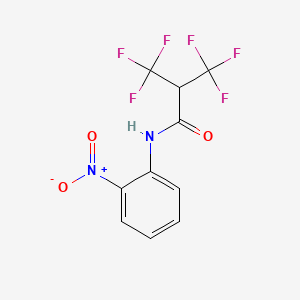
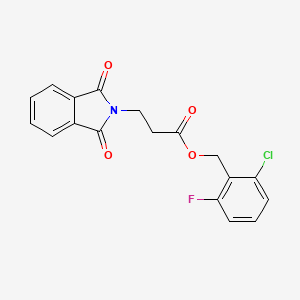
![17-(2-methyl-4-nitrophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5199956.png)
![5-{4-[(4-bromobenzyl)oxy]benzylidene}-3-(3-pyridinylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5199957.png)
![1-cycloheptyl-6-oxo-N-[3-(trifluoromethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B5199965.png)
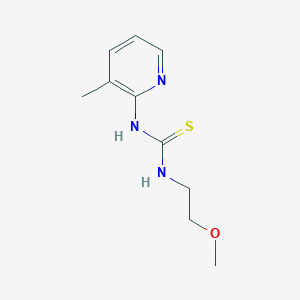
![1-isobutyl-3-(4-methoxybenzyl)-8-(5-quinolinylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5199981.png)
![N-(4-bromo-3-methylphenyl)-N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5199989.png)
![3-[(cyclopropylcarbonyl)amino]-N-(4-fluorophenyl)benzamide](/img/structure/B5199993.png)
![3-[(4-iodophenyl)sulfamoyl]-N-(4-nitrophenyl)benzamide](/img/structure/B5200008.png)
![2-[(2-fluoro-6-nitrobenzyl)thio]-4,6-dimethylnicotinonitrile](/img/structure/B5200017.png)
